molecular formula C11H9FO2 B13535798 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one

Cat. No.: B13535798
M. Wt: 192.19 g/mol
InChI Key: ROXCJRODQBCTRM-UHFFFAOYSA-N
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Description

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as 8-fluoro-3,4-dihydroisoquinoline.

    Cyclization Reaction: The precursor undergoes a cyclization reaction to form the spirocyclic structure. This step often involves the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide.

Industrial Production Methods

Industrial production of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to these targets. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-amine hydrochloride
  • 6-Fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4’-imidazolidine]-2’,5’-diones

Uniqueness

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one is unique due to its specific spirocyclic structure and the presence of a fluorine atom. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable subject of study in both academic and industrial research.

Biological Activity

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound belongs to a class of spiro compounds characterized by a bicyclic structure. Its molecular formula is C13H13FO2C_{13}H_{13}FO_2, with a molecular weight of approximately 220.24 g/mol. The presence of the fluorine atom is hypothesized to enhance the compound's biological activity by influencing its electronic properties and binding affinity to biological targets.

Research indicates that compounds with similar structures often interact with sigma receptors, particularly sigma-1 receptors, which are implicated in various physiological processes and pathologies, including neurodegenerative diseases and cancer. The sigma-1 receptor is known to modulate intracellular calcium levels and influence neuroprotective pathways.

Anticancer Properties

Several studies have explored the anticancer potential of spiro compounds. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain benzopyran derivatives exhibited significant cytotoxic effects against various cancer cell lines by inducing apoptosis through sigma receptor modulation .

Neuroprotective Effects

The neuroprotective effects of compounds interacting with sigma-1 receptors have been well-documented. In particular, these compounds may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease by preventing neuronal apoptosis and promoting cell survival . The ability of this compound to engage with these pathways remains an area for further investigation.

Case Studies

Case Study 1: Sigma Receptor Binding Affinity
A study on related compounds indicated that certain spiro derivatives exhibit high affinity for sigma-1 receptors (K_i values in the nanomolar range). Such binding affinities suggest that this compound could similarly interact with these receptors, potentially leading to significant biological effects .

Case Study 2: In Vivo Efficacy
In vivo studies using animal models have shown that compounds targeting sigma receptors can reduce symptoms associated with pain and anxiety disorders. While specific data on this compound is limited, its structural analogs have demonstrated efficacy in reducing hyperalgesia and anxiety-like behaviors .

Data Table: Biological Activity Summary

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionPrevents neuronal apoptosis
Sigma Receptor BindingHigh affinity (K_i in nM range)
Pain ReliefReduces hyperalgesia in animal models

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

8-fluorospiro[3H-chromene-2,1'-cyclopropane]-4-one

InChI

InChI=1S/C11H9FO2/c12-8-3-1-2-7-9(13)6-11(4-5-11)14-10(7)8/h1-3H,4-6H2

InChI Key

ROXCJRODQBCTRM-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)C3=C(O2)C(=CC=C3)F

Origin of Product

United States

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